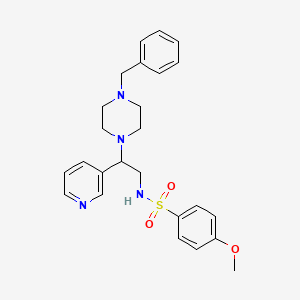![molecular formula C15H12F4N4O2S B2563903 1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034374-12-2](/img/structure/B2563903.png)
1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It’s a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified from a structure-based virtual screen made on IDO1 active site .
Synthesis Analysis
The synthesis of similar compounds involves a structure-based virtual screening made on IDO1 active site . The starting material, ethyl trifluoroacetate, was dissolved in acetonitrile and reacted with hydrazine hydrate for 1 h under almost room-temperature (20 °C) conditions .Molecular Structure Analysis
The compound has an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo [4,3- a ]pyridine system .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis
The compound has excellent in vitro metabolic stability . It also has exquisite selectivity with respect to other heme-containing enzymes .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds with similar structural motifs, particularly those featuring [1,2,4]triazolo and sulfonamide groups, have been identified for their herbicidal activity. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Structural Studies and Supramolecular Assembly
The structural studies of nimesulidetriazole derivatives, including detailed analysis of intermolecular interactions and the effect of substitution on supramolecular assembly, have been conducted. Such studies are fundamental in understanding the molecular properties that contribute to the biological activity of these compounds (Dey et al., 2015).
Anticancer Agents and PI3K Inhibitors
Research into modifying specific triazolopyridine sulfonamides has led to compounds with potent antiproliferative activities against human cancer cell lines. These compounds serve as effective PI3K inhibitors and promising anticancer agents, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Wang et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of fluorobis(phenylsulfonyl)methylated compounds through allylic alkylation has been achieved, demonstrating the versatility of sulfonamide derivatives in synthesizing enantiopure compounds for potential pharmaceutical applications (Liu et al., 2009).
Metabolism Studies
Metabolism studies of sulfonamide derivatives in agricultural contexts have provided insights into the pathways by which these compounds are processed in plants. Understanding these metabolic pathways is crucial for developing more environmentally friendly herbicides (Frear et al., 1993).
Novel Synthetic Routes
Research has also focused on developing new synthetic routes to produce sulfonamide derivatives more efficiently, highlighting the ongoing interest in these compounds for various scientific applications (Ikemoto et al., 2000).
Wirkmechanismus
The compound is an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2S/c16-12-4-2-1-3-10(12)9-26(24,25)20-8-14-22-21-13-7-11(15(17,18)19)5-6-23(13)14/h1-7,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAAXCTHZPKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

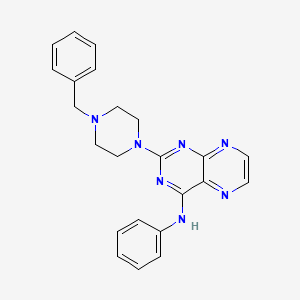

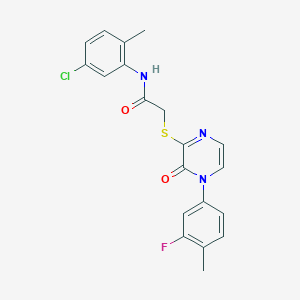
![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)
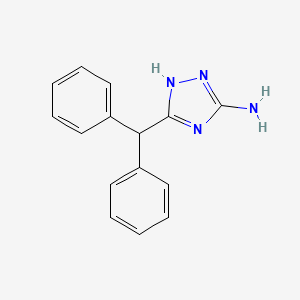

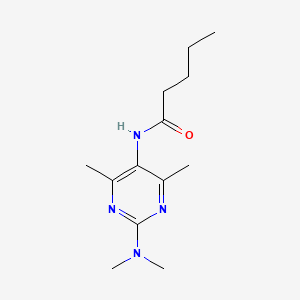
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)
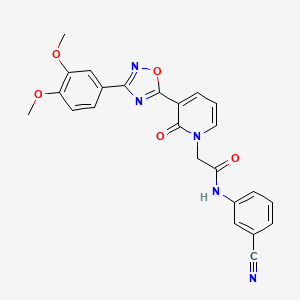
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
